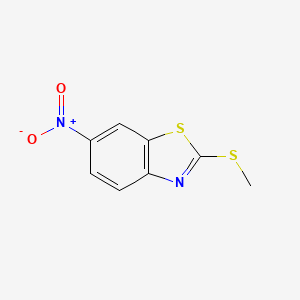

2-(Methylthio)-6-nitro-1,3-benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGURRSVQWLYDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308155 | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-99-6 | |

| Record name | 2-(Methylthio)-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 202563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Methylthio)-6-nitro-1,3-benzothiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in biologically active compounds. This document outlines a detailed synthetic protocol, physical and spectral characterization data, and a logical workflow for its preparation.

Compound Identification and Properties

This compound is a derivative of the benzothiazole ring system, featuring a methylthio group at the 2-position and a nitro group at the 6-position.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S₂ | PubChem[1] |

| Molecular Weight | 226.28 g/mol | ChemicalBook[2] |

| CAS Number | 3621-99-6 | ChemicalBook[2] |

| Melting Point | 134 °C | ChemicalBook[2] |

| Boiling Point | 395.4±34.0 °C (Predicted) | ChemicalBook[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the S-methylation of its precursor, 2-Mercapto-6-nitrobenzothiazole. The following is a detailed experimental protocol for this transformation.

Synthesis of the Precursor: 2-Mercapto-6-nitrobenzothiazole

While 2-Mercapto-6-nitrobenzothiazole is commercially available, a common laboratory synthesis involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide in the presence of a base.

S-Methylation of 2-Mercapto-6-nitrobenzothiazole

This procedure details the methylation of the thiol group to yield the final product.

Materials:

-

2-Mercapto-6-nitrobenzothiazole

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Mercapto-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

-

Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours or gently heat to 40-50°C to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a beaker of cold distilled water.

-

Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

-

Drying: Dry the purified product in a vacuum oven.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Data

| Parameter | Observed Value |

| Appearance | Pale yellow solid |

| Melting Point | 134 °C[2] |

Spectroscopic Data

| Technique | Data |

| FTIR (KBr, cm⁻¹) | A spectrum is available on SpectraBase, showing characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching. |

| ¹H NMR (CDCl₃, ppm) | Predicted: δ ~2.8 (s, 3H, -SCH₃), 7.8-8.5 (m, 3H, Ar-H). The exact chemical shifts and coupling constants for the aromatic protons would require experimental determination. |

| ¹³C NMR (CDCl₃, ppm) | Predicted: δ ~15.0 (-SCH₃), aromatic carbons in the range of 110-160, and the C=N carbon around 165-170. |

| Mass Spectrometry (EI) | Predicted m/z: 226 (M⁺), with fragmentation patterns likely showing the loss of the methyl group (-CH₃) and the nitro group (-NO₂). |

Note: Predicted NMR and MS data are based on known values for similar benzothiazole derivatives and should be confirmed by experimental analysis.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis pathway and the characterization workflow.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocol and characterization data serve as a valuable resource for researchers working with this class of compounds. Further experimental work is recommended to confirm the predicted spectral data and to explore the potential applications of this molecule in drug discovery and materials science.

References

An In-depth Technical Guide to 2-(Methylthio)-6-nitro-1,3-benzothiazole: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(Methylthio)-6-nitro-1,3-benzothiazole. This nitroaromatic heterocyclic compound belongs to the broader class of benzothiazoles, which are recognized for their diverse pharmacological applications. This document details the physicochemical characteristics of the title compound, provides a plausible, detailed experimental protocol for its synthesis, and explores its potential as an antimicrobial and anticancer agent based on the known activities of structurally related compounds. Methodologies for key biological assays are also described to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a methylthio group at the 2-position and a nitro group at the 6-position.

Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| CAS Number | 3621-99-6 | [1] |

| Molecular Formula | C₈H₆N₂O₂S₂ | [1] |

| Molecular Weight | 226.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(Methylthio)-6-nitrobenzothiazole, Benzothiazole, 2-(methylthio)-6-nitro- | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 134 °C | [1] |

| Boiling Point (Predicted) | 395.4 ± 34.0 °C | [1] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -0.95 ± 0.10 | [1] |

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 2-aminobenzothiazole. The first step involves the nitration of the benzothiazole ring system to introduce the nitro group at the 6-position, followed by a Sandmeyer-type reaction to install the mercapto group, and finally S-methylation. A more direct approach, and the one detailed below, involves the synthesis of the 6-nitro-2-mercaptobenzothiazole precursor followed by S-methylation.

Experimental Protocol: Synthesis of 6-nitro-2-mercaptobenzothiazole (Precursor)

This protocol is adapted from general procedures for the synthesis of nitro-substituted 2-mercaptobenzothiazoles.

Materials:

-

4-nitroaniline

-

Carbon disulfide (CS₂)

-

Sulfur

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a high-pressure autoclave, combine 4-nitroaniline, carbon disulfide, and elemental sulfur.

-

Seal the autoclave and heat the mixture to a temperature of 250-300 °C for 4-6 hours. The reaction should be carried out under elevated pressure.

-

After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Extract the crude product with a dilute aqueous solution of sodium hydroxide to form the sodium salt of 6-nitro-2-mercaptobenzothiazole, which is soluble in the aqueous phase.

-

Separate the aqueous layer and filter it to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the 6-nitro-2-mercaptobenzothiazole.

-

Collect the precipitate by filtration, wash with water until the washings are neutral, and dry the product.

-

The crude product can be further purified by recrystallization from ethanol.

Experimental Protocol: S-methylation to Yield this compound

This protocol is based on standard S-alkylation procedures for mercaptobenzothiazoles.

Materials:

-

6-nitro-2-mercaptobenzothiazole

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

Dissolve 6-nitro-2-mercaptobenzothiazole in a suitable solvent such as ethanol or DMF in a round-bottom flask.

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash it thoroughly with water, and dry it.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are limited, the broader class of nitro-substituted benzothiazoles has demonstrated significant potential as both antimicrobial and anticancer agents.

Antimicrobial Activity

Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, often involving the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes. Benzothiazole derivatives have been shown to target bacterial enzymes such as DNA gyrase.[2]

Hypothesized Mechanism of Antimicrobial Action:

-

Uptake of the compound by the microbial cell.

-

Intracellular reduction of the nitro group by nitroreductases.

-

Generation of reactive nitrogen species.

-

Inhibition of essential enzymes (e.g., DNA gyrase) and/or damage to cellular macromolecules, leading to cell death.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[3][4] The mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For nitro-substituted benzothiazoles, potential anticancer mechanisms may involve the inhibition of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK, and the activation of apoptotic pathways.[5]

Potential Anticancer Signaling Pathways Targeted:

-

PI3K/AKT Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.

-

MAPK/ERK Pathway: Blockade of this pathway can inhibit cell growth and induce apoptosis.

-

NF-κB Signaling: Inhibition of NF-κB can reduce inflammation-driven cancer progression and promote apoptosis.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

Materials:

-

Test compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a compound of significant interest for drug discovery and development, particularly in the areas of infectious diseases and oncology. This technical guide has provided a consolidated resource on its chemical and physical properties, a detailed synthetic protocol, and an overview of its potential biological activities and mechanisms of action. The experimental methodologies outlined herein offer a starting point for researchers to further explore the therapeutic utility of this and related benzothiazole derivatives. Future studies should focus on confirming the proposed synthesis and comprehensively evaluating the antimicrobial and anticancer efficacy of this compound, including in vivo studies and detailed mechanistic investigations.

References

- 1. jchr.org [jchr.org]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Methylthio)-6-nitro-1,3-benzothiazole

This technical guide provides a comprehensive overview of 2-(Methylthio)-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identifiers, physical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.

Core Identifiers and Properties

This compound is a derivative of the benzothiazole scaffold, which is recognized for its diverse pharmacological activities. The presence of a nitro group at the 6-position and a methylthio group at the 2-position are key structural features that influence its chemical reactivity and biological effects.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3621-99-6[1] |

| Molecular Formula | C₈H₆N₂O₂S₂[1] |

| Molecular Weight | 226.28 g/mol [1] |

| Synonyms | 2-(Methylsulfanyl)-6-nitro-1,3-benzothiazole, 2-(Methylmercapto)-6-nitrobenzothiazole |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 134 °C |

| Boiling Point (Predicted) | 395.4 ± 34.0 °C |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ |

| pKa (Predicted) | -0.95 ± 0.10 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the initial synthesis of a 2-amino-6-nitrobenzothiazole precursor, followed by conversion to the 2-mercapto derivative and subsequent S-alkylation.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole

This precursor can be synthesized from 4-nitroaniline through a cyclization reaction.

Materials:

-

4-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve 4-nitroaniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid while maintaining the low temperature.

-

Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Protocol 2: Synthesis of 6-Nitro-1,3-benzothiazole-2-thiol

The 2-amino group of the precursor is converted to a thiol group.

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Sodium sulfide (Na₂S) or other suitable sulfur source

-

Acid (e.g., HCl)

-

Solvent (e.g., ethanol)

Procedure:

-

Suspend 2-amino-6-nitrobenzothiazole in an appropriate solvent.

-

Add a solution of sodium sulfide and heat the mixture under reflux.

-

After the reaction is complete, cool the mixture and acidify to precipitate the thiol.

-

Filter the product, wash with water, and dry to yield 6-nitro-1,3-benzothiazole-2-thiol.

Protocol 3: Synthesis of this compound

The final step involves the S-alkylation of the thiol with a methylating agent.

Materials:

-

6-Nitro-1,3-benzothiazole-2-thiol

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., acetone, ethanol, DMF)

Procedure:

-

Dissolve 6-nitro-1,3-benzothiazole-2-thiol in a suitable solvent.

-

Add a base to deprotonate the thiol, forming a thiolate salt.

-

Add methyl iodide or dimethyl sulfate to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid, wash with water, and purify by recrystallization to obtain this compound.

Biological Activities and Potential Applications

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group often enhances the biological efficacy of these compounds.

Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively reported, related benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal strains. For instance, certain benzothiazole-thiazole hybrids with nitro substitutions show potent antimicrobial effects with MIC values in the low microgram per milliliter range[2].

Table 3: Antimicrobial Activity of Structurally Related Benzothiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) |

| Nitro-substituted benzothiazole-thiazole hybrids | Staphylococcus aureus | 3.90 - 15.63[2] |

| Nitro-substituted benzothiazole-thiazole hybrids | Escherichia coli | 7.81 - 31.25[2] |

| Nitro-substituted benzothiazole-thiazole hybrids | Candida albicans | 3.90 - 15.63[2] |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, with many compounds exhibiting low micromolar IC₅₀ (half-maximal inhibitory concentration) values against various cancer cell lines. The nitro-styryl containing benzothiazole derivatives, for example, have shown IC₅₀ values in the range of 27 µM against pancreatic cancer cells[3].

Table 4: Anticancer Activity of Structurally Related Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Nitro-styryl benzothiazole derivative | Pancreatic Cancer | 27 ± 0.24[3] |

| Sulfonamide-based benzothiazole | MCF-7 (Breast) | 34.5[4] |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048[4] |

| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 ± 0.3[3] |

Signaling Pathways and Mechanisms of Action

The biological effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. Two such pathways implicated in the action of related compounds are the c-Jun N-terminal kinase (JNK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of the JNK Signaling Pathway

The JNK pathway is a critical stress-activated protein kinase cascade involved in apoptosis, inflammation, and cellular proliferation. Some 2-thioether-benzothiazoles have been identified as allosteric inhibitors of JNK[5][6]. Inhibition of this pathway can be a valuable therapeutic strategy for various diseases, including cancer and inflammatory disorders.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is linked to cancer and chronic inflammatory diseases. Benzothiazole derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. While specific biological data for this particular compound is limited, the known activities of structurally related benzothiazole derivatives suggest its potential as a potent anticancer and antimicrobial agent. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The inhibition of key signaling pathways such as JNK and NF-κB provides a rational basis for its continued exploration in drug discovery programs.

References

- 1. This compound | C8H6N2O2S2 | CID 305552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(Methylthio)-6-nitro-1,3-benzothiazole: Molecular Structure, Weight, and Biological Significance

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and potential biological activities of 2-(Methylthio)-6-nitro-1,3-benzothiazole. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, putative synthesis, and relevant experimental protocols for biological evaluation.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzothiazole core. This core structure is characterized by a benzene ring fused to a thiazole ring. In this specific derivative, a methylthio (-SCH₃) group is attached at the 2-position and a nitro (-NO₂) group is present at the 6-position of the benzothiazole ring system.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂S₂ |

| Molecular Weight | 226.28 g/mol [1] |

| Melting Point | 134 °C |

| Predicted Boiling Point | 395.4 ± 34.0 °C |

| Predicted Density | 1.51 ± 0.1 g/cm³ |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous benzothiazole derivatives. A common approach involves the formation of a 2-mercaptobenzothiazole precursor followed by S-alkylation.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Mercapto-6-nitro-1,3-benzothiazole

This precursor can be synthesized from 4-nitroaniline through a multi-step reaction. A general procedure involves the reaction of a p-substituted aniline with thiocyanate ions in the presence of a halogen.

-

Materials: 4-nitroaniline, potassium thiocyanate, glacial acetic acid, bromine.

-

Procedure:

-

Dissolve 4-nitroaniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature with continuous stirring.

-

The reaction mixture is then typically heated to promote cyclization.

-

Upon cooling, the product, 2-amino-6-nitrobenzothiazole, precipitates and can be collected by filtration.

-

Subsequent reaction with carbon disulfide in the presence of a base would yield 2-mercapto-6-nitro-1,3-benzothiazole.

-

Step 2: S-methylation of 2-Mercapto-6-nitro-1,3-benzothiazole

The final step involves the methylation of the thiol group.

-

Materials: 2-Mercapto-6-nitro-1,3-benzothiazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable solvent (e.g., acetone or ethanol), and a base (e.g., potassium carbonate or sodium hydroxide).

-

Procedure:

-

Dissolve 2-Mercapto-6-nitro-1,3-benzothiazole in the chosen solvent.

-

Add the base to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the product can be isolated by pouring the mixture into water, followed by filtration or extraction with an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization: The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Biological Activities and Experimental Evaluation

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of a nitro group and a methylthio substituent on the benzothiazole scaffold of this compound suggests it may also possess significant bioactivity.

Antimicrobial Activity

Nitro-substituted benzothiazoles have shown promise as antimicrobial agents. The following is a general protocol for evaluating the antimicrobial activity of the title compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Materials: this compound, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, sterile DMSO, positive control antibiotics/antifungals.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well.

-

Include a positive control (microbes with a known effective drug) and a negative control (microbes in broth without the test compound).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Anticancer Activity

Many benzothiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: this compound, human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), normal cell line (for selectivity assessment), cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, and a microplate reader.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound dissolved in DMSO and diluted in the culture medium. Include a vehicle control (DMSO only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Signaling Pathway Involvement

The biological effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound could potentially modulate pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some benzothiazole derivatives have been shown to inhibit this pathway.[2]

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest potential for significant biological activity. The provided synthesis and experimental protocols offer a framework for researchers to produce and evaluate this compound for its antimicrobial and anticancer properties, and to explore its mechanistic action on key cellular signaling pathways. Further studies are warranted to fully elucidate its therapeutic potential.

References

Preliminary Biological Activity of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activities of 2-(Methylthio)-6-nitro-1,3-benzothiazole and its structurally related analogs. While direct experimental data on this specific molecule is limited in publicly available literature, this paper synthesizes findings from closely related nitro-substituted benzothiazole derivatives to project its potential therapeutic applications. This document covers potential anticancer and antimicrobial activities, summarizes quantitative data from analogous compounds, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the activity of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel benzothiazole-based therapeutic agents.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The introduction of specific substituents onto the benzothiazole core can significantly modulate its pharmacological profile. The presence of a nitro group, particularly at the 6-position, has been shown to enhance the antimicrobial and anticancer activities of these compounds.[1][4]

This whitepaper focuses on the potential biological activity of this compound. By examining the reported activities of analogous compounds, we can infer the likely biological profile of this specific molecule and identify promising avenues for future research.

Potential Biological Activities

Based on the structure-activity relationships established for nitro-substituted benzothiazole derivatives, this compound is anticipated to exhibit two primary types of biological activity: anticancer and antimicrobial.

Anticancer Activity

Nitro-substituted benzothiazoles have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1]

Antimicrobial Activity

The benzothiazole nucleus is a key pharmacophore in a number of antimicrobial agents. The presence of a nitro group is a common feature in many potent antimicrobial compounds, and its inclusion in the benzothiazole scaffold has been shown to enhance activity against a range of bacterial and fungal pathogens.[4][5]

Quantitative Data for Analogous Compounds

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nitro-styryl containing benzothiazole | Pancreatic Cancer Cells | 27 ± 0.24 | [1][2][6] |

| Sulphonamide based 2-amino-6-nitrobenzothiazole | MCF-7 (Breast Cancer) | 34.5 | [2][3] |

| Sulphonamide based 2-amino-6-nitrobenzothiazole | HeLa (Cervical Cancer) | 44.15 | [2][3] |

| Sulphonamide based 2-amino-6-nitrobenzothiazole | MG63 (Osteosarcoma) | 36.1 | [2][3] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate Cancer) | 19.9 ± 1.17 (µg/mL) | [2][3] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate Cancer) | 11.2 ± 0.79 (µg/mL) | [2][3] |

| Nitro-substituted Benzothiazole | HepG2 (Liver Cancer) | 56.98 (24h), 38.54 (48h) | [1] |

Table 2: Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 6-nitro benzothiazole conjugate (72c) | S. aureus | 6.25 | [5] |

| 6-nitro benzothiazole conjugate (72c) | E. coli | 6.25 | [5] |

| Benzothiazole–thiazole hybrid with nitro group (4b) | S. aureus | 3.90 | [4] |

| Benzothiazole–thiazole hybrid with nitro group (4b) | B. subtilis | 3.90 | [4] |

| Benzothiazole–thiazole hybrid with nitro group (4b) | E. coli | 7.81 | [4] |

| Benzothiazole–thiazole hybrid with nitro group (4b) | P. aeruginosa | 7.81 | [4] |

| Benzothiazole–thiazole hybrid with nitro group (4b) | C. albicans | 7.81 | [4] |

| Benzothiazole–thiazole hybrid with nitro group (4b) | A. niger | 15.63 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activities of benzothiazole derivatives.

Anticancer Activity Assays

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by nitro-substituted benzothiazoles and a general workflow for their biological evaluation.

Caption: Anticancer mechanism of nitro-substituted benzothiazoles.

Caption: General workflow for the biological evaluation of novel compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, a strong inference can be made for its potential as both an anticancer and antimicrobial agent based on the well-documented activities of structurally similar nitro-substituted benzothiazole derivatives. The presence of the 6-nitro group is a key determinant of activity in this class of compounds. This technical guide provides a solid foundation for initiating research into this promising molecule, offering relevant quantitative data from analogous compounds, detailed experimental protocols for its evaluation, and a conceptual framework for its potential mechanisms of action. Further in-depth studies, including synthesis, in vitro screening, and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

An In-depth Technical Guide to the Derivatives of 2-(Methylthio)-6-nitro-1,3-benzothiazole: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the derivatives of 2-(methylthio)-6-nitro-1,3-benzothiazole, a specific class of benzothiazoles with promising potential in drug discovery. The presence of a nitro group at the 6-position and a methylthio group at the 2-position significantly influences the electronic and steric properties of the molecule, paving the way for a diverse range of biological applications. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a particular emphasis on their antimicrobial and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to facilitate further research and development in this area.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. The derivatization of the benzothiazole ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic profile.

This guide specifically delves into the derivatives of this compound. The introduction of a nitro group at the 6-position is known to enhance the biological activity of benzothiazoles, while the methylthio group at the 2-position serves as a versatile handle for further chemical modifications. This unique combination of substituents makes this class of compounds a fertile ground for the development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically starts from a substituted aniline. A common synthetic route involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to form a 2-amino-nitro-benzothiazole intermediate.[1] Subsequent modifications at the 2-amino group can lead to the desired 2-methylthio substitution.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for the generation of this compound and its subsequent derivatization.

Caption: Synthetic pathway for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole [1]

-

Materials: 3-chloro-4-nitro-aniline, potassium thiocyanate, bromine, glacial acetic acid, ammonia solution.

-

Procedure:

-

To a cooled solution of 3-chloro-4-nitro-aniline in glacial acetic acid, add potassium thiocyanate.

-

Slowly add a solution of bromine in glacial acetic acid while maintaining the temperature.

-

Stir the reaction mixture for several hours.

-

Pour the mixture into ice water and neutralize with ammonia solution to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent to obtain 2-amino-6-nitro-1,3-benzothiazole.

-

Protocol 2: Synthesis of this compound (Hypothetical)

-

Materials: 2-amino-6-nitro-1,3-benzothiazole, sodium nitrite, hydrochloric acid, dimethyl disulfide, copper catalyst.

-

Procedure:

-

Prepare a solution of 2-amino-6-nitro-1,3-benzothiazole in a mixture of hydrochloric acid and water.

-

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of dimethyl disulfide and a copper catalyst.

-

Slowly add the diazonium salt solution to the dimethyl disulfide solution and stir at room temperature.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography.

-

Biological Activities of Derivatives

Derivatives of this compound have shown significant potential as both antimicrobial and anticancer agents. The presence of the nitro group often enhances the biological potency of these compounds.

Antimicrobial Activity

Nitro-substituted benzothiazole derivatives have been reported to exhibit potent activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Alkylthio-6-nitro-benzothiazoles | Staphylococcus aureus | 12.5 | [2] |

| 2-Alkylthio-6-nitro-benzothiazoles | Escherichia coli | 25 | [2] |

| Thiazole derivatives containing benzothiazole | Staphylococcus aureus | 3.125 | [3] |

| Thiazole derivatives containing benzothiazole | Aspergillus fumigatus | 6.25 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2]

-

Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial strains, test compounds, standard antibiotic/antifungal drugs.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

The anticancer potential of nitro-benzothiazole derivatives has been extensively studied. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Related Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 | |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | [4] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 | [4] |

| Pyrimidine containing benzothiazole | Lung, Breast, Renal Cancer | Growth Inhibition | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), test compounds.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

The biological activities of benzothiazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Antimicrobial Mechanism

The antimicrobial action of some benzothiazole derivatives has been linked to the inhibition of key bacterial enzymes such as DNA gyrase and tyrosine kinase.[6] The nitro group can enhance this inhibitory activity.

Caption: Antimicrobial mechanism of action of benzothiazole derivatives.

Anticancer Mechanism

The anticancer effects of benzothiazole derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Caption: Anticancer mechanism of action of benzothiazole derivatives.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic versatility of the benzothiazole core allows for the generation of a wide range of derivatives with diverse biological activities. The data presented in this guide highlight the potent in vitro activities of related compounds, underscoring the need for further exploration of this specific chemical space.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for optimal potency and selectivity. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, promising lead compounds should be advanced to in vivo studies to assess their efficacy and safety in preclinical models of infection and cancer. The continued exploration of this unique benzothiazole scaffold holds great promise for the discovery of next-generation therapeutics.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google Patents [patents.google.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action for 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific compound 2-(Methylthio)-6-nitro-1,3-benzothiazole. This guide synthesizes information from studies on structurally related benzothiazole derivatives to propose potential mechanisms of action, quantitative data, and relevant experimental protocols. The presented data pertains to analogous compounds and should be interpreted as indicative rather than definitive for the title compound.

Core Concepts and Potential Therapeutic Applications

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities. The introduction of a nitro group at the 6-position and a methylthio group at the 2-position of the benzothiazole scaffold suggests potential for multifaceted pharmacological effects, primarily in the realms of oncology and infectious diseases. Based on the literature for analogous compounds, the potential mechanisms of action for this compound can be broadly categorized into anticancer and antimicrobial activities.

Potential Anticancer Mechanisms of Action

Nitrobenzothiazole derivatives have demonstrated notable anticancer properties, and their mechanisms are often attributed to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

-

Inhibition of Pro-Survival Signaling Pathways: Several benzothiazole derivatives have been shown to inhibit critical signaling cascades that are frequently hyperactivated in cancer cells. One such pathway is the PI3K/AKT/mTOR pathway , which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another key target is the NF-κB signaling pathway , a critical regulator of inflammation and cell survival. By inhibiting NF-κB, benzothiazole derivatives can suppress the expression of anti-apoptotic genes and pro-inflammatory cytokines, thereby sensitizing cancer cells to apoptosis.[1][2][3]

-

Induction of Apoptosis: The anticancer effects of many benzothiazole compounds are mediated through the induction of programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and the activation of caspases, which are the executioners of apoptosis.[2]

-

Inhibition of Tubulin Polymerization: Some benzothiazole derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and preventing its polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. This mechanism is shared by several clinically successful anticancer drugs.

Potential Antimicrobial Mechanisms of Action

Benzothiazole derivatives, including those with methylthio and nitro substitutions, have shown promise as antimicrobial agents. A primary mechanism underlying their antibacterial activity is the inhibition of essential bacterial enzymes.

-

Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. It is a well-established target for antibacterial drugs. Several benzothiazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.[4][5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of various benzothiazole derivatives that share structural similarities with this compound. This data provides a reference for the potential potency of the title compound.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| Sulphonamide-based 2,6-disubstituted-benzothiazole | MCF-7 (Breast) | 34.5 µM | [6] |

| Sulphonamide-based 2,6-disubstituted-benzothiazole | HeLa (Cervical) | 44.15 µM | [6] |

| Sulphonamide-based 2,6-disubstituted-benzothiazole | MG63 (Osteosarcoma) | 36.1 µM | [6] |

| Indole-based hydrazine carboxamide benzothiazole | HT29 (Colon) | 0.015 µM | [6] |

| Indole-based hydrazine carboxamide benzothiazole | H460 (Lung) | 0.28 µM | [6] |

| 2-Hydroxybenzylidene-containing semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.24 - 0.92 µM | [6] |

| 2-Hydroxybenzylidene-containing semicarbazide benzothiazole | MNK-45 (Gastric) | 0.24 - 0.92 µM | [6] |

| 2-Substituted benzothiazole derivatives | HepG2 (Liver) | 29.63 - 59.17 µM | [1][7] |

| 6-Nitro-2-(3-fluorophenyl)benzothiazole | HEP-2 (Laryngeal) | 9x10⁻⁶ to 4x10⁻³ M | [8] |

| 6-Nitro-2-(4-fluorophenyl)benzothiazole | MCF-7 (Breast) | 9x10⁻⁶ to 4x10⁻³ M | [8] |

Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives

| Compound/Derivative Class | Microbial Strain | MIC Value | Reference |

| Benzothiazole derivative 3 | Escherichia coli | 25 µg/mL | [9] |

| Benzothiazole derivative 4 | Escherichia coli | 25 µg/mL | [9] |

| Benzothiazole derivative 3 | Staphylococcus aureus | 50 µg/mL | [9] |

| Benzothiazole derivative 4 | Bacillus subtilis | 25 µg/mL | [9] |

| Benzothiazole derivative 3 | Candida albicans | 25 µg/mL | [9] |

| 2-Methylthio-benzo[g][6][9][10]triazolo[1,5-a]quinazoline derivatives | Various Bacteria & Fungi | Significant Activity | [11] |

| Benzothiazole-thiazole hybrids | Various Bacteria & Fungi | 3.90–15.63 μg/mL | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential mechanisms of action of this compound.

MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on cell viability.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][3]

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Reagents:

-

Purified tubulin (e.g., from porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI)

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, assay buffer, GTP, and glycerol.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.

-

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence versus time curve. The IC50 value for inhibition of tubulin polymerization is calculated from the dose-response curve.[13][14]

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reagents:

-

Purified DNA gyrase enzyme (subunits A and B)

-

Relaxed plasmid DNA (substrate)

-

Assay buffer (containing ATP, MgCl₂, KCl, and other components)

-

Agarose gel electrophoresis reagents

-

DNA staining dye (e.g., ethidium bromide)

-

-

Procedure:

-

Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.

-

Add the test compound at various concentrations to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Stain the gel with a DNA dye and visualize the DNA bands under UV light.

-

-

Data Analysis: The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.[15][16][17]

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.

-

Cell Line: A cell line stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or green fluorescent protein).

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with the test compound at various concentrations for a predetermined time.

-

Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After incubation, measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.

-

-

Data Analysis: The inhibition of NF-κB activity is measured as a decrease in the reporter gene signal. The IC50 value is calculated from the dose-response curve.[1][18]

Visualizations of Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.

Caption: Potential anticancer signaling pathways targeted by benzothiazole derivatives.

Caption: Experimental workflow for tubulin polymerization inhibition assay.

Caption: Experimental workflow for DNA gyrase inhibition assay.

Conclusion

While further direct experimental validation is required for this compound, the existing literature on analogous compounds provides a strong foundation for proposing its potential mechanisms of action. The presence of the nitro and methylthio functionalities on the benzothiazole core suggests that this compound is a promising candidate for further investigation as both an anticancer and an antimicrobial agent. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this and related benzothiazole derivatives.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. flore.unifi.it [flore.unifi.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of benzothiazole derivatives, a class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. This document outlines their synthesis, summarizes their quantitative biological data, provides detailed experimental protocols for key assays, and visualizes important signaling pathways and experimental workflows.

Introduction to Benzothiazole Derivatives

Benzothiazole is a bicyclic organic compound composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] Derivatives of benzothiazole have garnered significant attention for their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3][4][5][6] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activities.[7]

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives can be achieved through several established routes. A common and effective method involves the condensation of 2-aminothiophenol with various aldehydes, ketones, or carboxylic acids and their derivatives.[3][8]

Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general procedure for the synthesis of 2-substituted benzothiazoles via the reaction of 2-aminothiophenol with an aldehyde.

Materials:

-

2-Aminothiophenol

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (or another suitable solvent like DMF)

-

Catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield the purified 2-substituted benzothiazole.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the quantitative data for their anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives against various cancer cell lines.[5][7][9] The mechanism of action often involves the induction of apoptosis, inhibition of protein kinases, or disruption of microtubule polymerization.[6][10][11][12][13]

Table 1: In Vitro Anticancer Activity (IC50) of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.004 | [9] |

| HT-29 (Colon) | 0.015 | [9] | |

| H460 (Lung) | 0.29 | [9] | |

| 2-(3,4,5-Trimethoxyphenyl)-benzothiazole | MCF-7 (Breast) | 0.01 | [5] |

| 2-(4-Hydroxyphenyl)benzothiazole | A549 (Lung) | 10.67 | [9] |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | [14] |

| S. aureus | 15.6 | [14] | |

| E. coli | 7.81 | [14] | |

| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dichlorophenyl)-2-phenyl Acetamide | AsPC-1 (Pancreatic) | 8.49 | [15][16] |

| BxPC-3 (Pancreatic) | 9.81 | [15][16] | |

| Capan-2 (Pancreatic) | 13.33 | [15][16] |

Antimicrobial Activity

Benzothiazole derivatives also exhibit significant activity against a broad spectrum of bacteria and fungi.[1][14][17][18][19] Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzothiazole-Thiazole Hybrid 4b | S. aureus | 3.90 | [19] |

| B. subtilis | 3.90 | [19] | |

| E. coli | 7.81 | [19] | |

| Benzothiazole-Thiazole Hybrid 4c | S. aureus | 7.81 | [19] |

| B. subtilis | 7.81 | [19] | |

| E. coli | 15.63 | [19] | |

| Benzothiazole-Thiazole Hybrid 4d | S. aureus | 3.90 | [19] |

| B. subtilis | 7.81 | [19] | |

| E. coli | 7.81 | [19] | |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [14] |

| E. coli | 7.81 | [14] | |

| K. pneumoniae | 3.91 | [14] | |

| 2-(Benzothiazol-2-ylthio)acetohydrazide derivative | S. aureus | 50 | [1] |

| B. subtilis | 25 | [1] | |

| E. coli | 25 | [1] |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments used to assess the biological activity of benzothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzothiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO